molecular formula C48H36BK B1612935 Potassium tetrakis(4-biphenylyl)borate CAS No. 400762-49-4

Potassium tetrakis(4-biphenylyl)borate

Cat. No.: B1612935
CAS No.: 400762-49-4
M. Wt: 662.7 g/mol
InChI Key: FMJZZAIWRYCJQG-UHFFFAOYSA-N
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Description

Potassium tetrakis(4-biphenylyl)borate: is an organoboron compound with the molecular formula C48H36BK . It is a white powder that is primarily used in various chemical applications due to its unique properties. The compound consists of a potassium cation and a tetrakis(4-biphenylyl)borate anion, where the boron atom is bonded to four biphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tetrakis(4-biphenylyl)borate can be synthesized through a multi-step process involving the reaction of biphenyl lithium with boron trichloride, followed by the addition of potassium hydroxide. The general synthetic route involves:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Potassium tetrakis(4-biphenylyl)borate undergoes various types of chemical reactions, including:

    Substitution Reactions: The biphenyl groups can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of biphenyl carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields biphenyl alcohols or other reduced forms.

Scientific Research Applications

Catalytic Applications

Cross-Coupling Reactions
One of the primary applications of potassium tetrakis(4-biphenylyl)borate is in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound acts as a source of biphenyl groups that can be coupled with various electrophiles to produce complex organic molecules.

  • Case Study: In a study published in Organic Letters, researchers demonstrated the efficient coupling of this compound with aryl triflates, resulting in high yields of biphenyl derivatives . This reaction showcases the compound's utility in synthesizing pharmaceuticals and agrochemicals.

Material Science

Sorption Properties
Recent studies have highlighted the potential of this compound in the development of porous organic polymers. These materials exhibit unique sorption properties for gases such as hydrogen (H₂), carbon dioxide (CO₂), and methane (CH₄), making them suitable for applications in gas storage and separation technologies.

  • Data Table: Sorption Parameters
MaterialH₂ Uptake (cm³/g STP)CO₂ Uptake (cm³/g STP)CH₄ Uptake (cm³/g STP)
TAB166.133.79.6
TAB271.732.19.1
TAB335.914.84.0
TAB446.419.75.7

This table illustrates the varying capacities for gas uptake among different materials synthesized using this compound as a building block, indicating its role in enhancing material performance .

Optical Applications

Near-Infrared Absorption
this compound has also been explored for its optical properties, particularly in near-infrared absorption applications. Its unique molecular structure allows it to absorb light effectively, making it a candidate for use in photonic devices and sensors.

  • Case Study: A patent outlines the use of this compound in developing materials that absorb near-infrared radiation, potentially useful for thermal management in electronic devices . The ability to manipulate light absorption properties opens avenues for innovative material design.

Mechanism of Action

The mechanism of action of potassium tetrakis(4-biphenylyl)borate involves its ability to act as a ligand in coordination chemistry. The boron atom can form stable complexes with various metal ions, facilitating catalytic processes. The biphenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Uniqueness: Potassium tetrakis(4-biphenylyl)borate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful in certain catalytic and synthetic applications where other similar compounds may not be as effective.

Biological Activity

Potassium tetrakis(4-biphenylyl)borate (KTPB) is a specialized compound with significant implications in biological and biochemical research. Its unique structure and properties allow it to interact with various biological systems, making it a subject of interest in studies related to ion exchange, cellular signaling, and sensor development.

  • Molecular Formula : C₄₈H₃₆BK
  • Molecular Weight : 662.71 g/mol
  • Appearance : White powder
  • CAS Number : 400762-49-4

KTPB acts primarily through ionic interactions with biomolecules, facilitating the selective binding of specific ions. This property is critical in various biochemical applications, including:

  • Cation Exchange : KTPB functions as a cation exchanger, which is essential in the preparation of organic nanoparticles and polymeric membrane sensors.
  • Disruption of Membrane Interactions : It has been observed to disrupt spectrin-membrane interactions in red blood cells, influencing cellular dynamics and signaling pathways .

1. Cellular Effects

KTPB influences several cellular processes:

  • Cell Signaling Pathways : It modulates signaling pathways that are crucial for cell communication and function.
  • Gene Expression : The compound can affect gene expression levels by altering ion concentrations within cells.
  • Metabolism : KTPB plays a role in metabolic pathways by interacting with enzymes and cofactors that facilitate ion exchange.

2. Sensor Development

KTPB is utilized in the development of sensors for detecting biological molecules:

  • Dopamine Sensors : It aids in the detection of neurotransmitters like dopamine, which is vital for understanding neurological functions.
  • Ion-selective Electrodes : The compound enhances the functionality of ion-selective electrodes used in measuring ion concentrations in biological samples .

Case Study 1: Interaction with Red Blood Cells

In a study examining the effects of KTPB on red blood cells, researchers found that its application led to significant disruption of spectrin-membrane interactions. This disruption was attributed to electrostatic interactions at the binding sites, highlighting KTPB's potential in studying membrane dynamics.

Case Study 2: Sensor Applications

Another research focused on the use of KTPB in developing sensors for detecting dopamine. The study demonstrated that KTPB could significantly enhance the sensitivity and specificity of these sensors, making it a valuable tool in neurochemical research .

Research Findings

Recent studies have highlighted several key findings regarding KTPB's biological activity:

Study FocusFindings
Membrane DynamicsDisruption of spectrin interactions affects cell shape and signaling
Neurotransmitter DetectionImproved sensor performance for dopamine detection using KTPB
Ion Exchange MechanismsFacilitates selective ion binding crucial for various biochemical assays

Properties

IUPAC Name

potassium;tetrakis(4-phenylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36B.K/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40;/h1-36H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJZZAIWRYCJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36BK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635571
Record name Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400762-49-4
Record name Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium tetrakis(4-biphenylyl)borate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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